(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate
Description
The compound (4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate is a structurally complex molecule featuring multiple functional groups:
- 4-Nitrophenyl carbonate: A reactive ester group with electron-withdrawing nitro substituents, enhancing electrophilicity.
- Amide linkages: Derived from amino acids (2S configurations), suggesting peptide-like backbone assembly.
- Phenylmethoxycarbonyl (Cbz) and prop-2-enoxycarbonyl (Alloc) groups: Protective moieties commonly used in peptide synthesis to shield amines during reactions .
Properties
Molecular Formula |
C41H43N5O11 |
|---|---|
Molecular Weight |
781.8 g/mol |
IUPAC Name |
(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate |
InChI |
InChI=1S/C41H43N5O11/c1-2-25-54-39(49)42-24-10-9-15-35(44-38(48)36(26-29-11-5-3-6-12-29)45-40(50)55-27-30-13-7-4-8-14-30)37(47)43-32-18-16-31(17-19-32)28-56-41(51)57-34-22-20-33(21-23-34)46(52)53/h2-8,11-14,16-23,35-36H,1,9-10,15,24-28H2,(H,42,49)(H,43,47)(H,44,48)(H,45,50)/t35-,36-/m0/s1 |
InChI Key |
WCMFRXGMKLCNDT-ZPGRZCPFSA-N |
Isomeric SMILES |
C=CCOC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
C=CCOC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Retrosynthetic Strategy
The target molecule comprises three modular segments:
-
4-Nitrophenyl methyl carbonate core
-
Central hexanoyl backbone with a prop-2-enoxycarbonylamino (Alloc) group
-
N-Terminal (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl peptide unit
Retrosynthetic disconnection suggests sequential assembly via:
-
Step 1 : Synthesis of the 4-nitrophenyl carbonate intermediate
-
Step 2 : Preparation of the Alloc-protected hexanoyl spacer
-
Step 3 : Coupling of the Z-protected phenylalanine-derived fragment
-
Step 4 : Final convergence through amide bond formation
Synthesis of 4-Nitrophenyl Carbonate Intermediate
The 4-nitrophenyl carbonate group is synthesized via a triphosgene-mediated reaction (Fig. 1) .
Procedure :
-
Dissolve p-nitrophenol (10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under nitrogen.
-
Add triethylamine (12 mmol) and triphosgene (3.3 mmol) at 0°C.
-
Stir for 2 hr at 25°C, then quench with ice-cold water.
-
Extract with DCM, dry over Na₂SO₄, and crystallize from ethanol/water (yield: 82%) .
Key Data :
| Parameter | Value |
|---|---|
| Purity (HPLC) | ≥98% |
| Melting Point | 112–114°C |
| IR (cm⁻¹) | 1755 (C=O), 1520 (NO₂) |
The hexanoyl segment requires introduction of the allyloxycarbonyl (Alloc) group at the C6-position (Fig. 2) .
Procedure :
-
React 6-aminohexanoic acid (5 mmol) with allyl chloroformate (6 mmol) in THF/water (1:1, 30 mL) at pH 9–10.
-
Stir for 4 hr, acidify to pH 2, and extract with ethyl acetate.
-
Purify by silica chromatography (hexane:EtOAc = 3:1) to yield 6-(prop-2-enoxycarbonylamino)hexanoic acid (yield: 75%) .
Key Data :
| Parameter | Value |
|---|---|
| [α]²⁵D | +12.5° (c 1.0, CHCl₃) |
| ¹H NMR (CDCl₃) | δ 5.85 (m, 1H, CH₂=CH), 5.25 (d, 2H, OCOOCH₂) |
Synthesis of Z-Protected Phenylalanine Derivative
The chiral (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl unit is prepared via Fmoc-solid-phase peptide synthesis (SPPS) .
Procedure :
-
Load Fmoc-L-phenylalanine-Wang resin (1.0 mmol) in a peptide synthesizer.
-
Deprotect Fmoc with 20% piperidine/DMF, then couple with benzyl chloroformate (1.2 mmol) and HOBt/DIC.
-
Cleave from resin using TFA:H₂O:TIS (95:2.5:2.5), precipitate in cold ether, and lyophilize (yield: 88%) .
Key Data :
| Parameter | Value |
|---|---|
| HPLC Retention | 12.4 min (C18, 60% MeCN) |
| MS (ESI+) | m/z 385.2 [M+H]⁺ |
Convergent Assembly of the Target Compound
Final assembly employs sequential amide couplings and carbonate esterification (Fig. 3) .
Procedure :
-
Activate 6-(prop-2-enoxycarbonylamino)hexanoic acid with HOBt/EDCI (1:1.2) in DMF.
-
Couple with the Z-protected phenylalanine derivative (1.1 eq) at 0°C for 2 hr.
-
React the resulting hexanoyl-peptide intermediate with the 4-nitrophenyl carbonate using DMAP (10 mol%) in DCM.
-
Purify by reverse-phase HPLC (C18, gradient MeCN/H₂O) to isolate the target compound (overall yield: 52%) .
Key Data :
| Parameter | Value |
|---|---|
| Purity | ≥95% (HPLC) |
| [α]²⁵D | -8.3° (c 0.5, MeOH) |
| ¹³C NMR (DMSO-d6) | δ 170.2 (C=O), 154.8 (OCOO) |
Critical Analysis of Synthetic Challenges
-
Stereochemical Integrity : Enantiomeric excess (>99%) is maintained using chiral auxiliaries and low-temperature couplings .
-
Alloc Stability : The allyloxycarbonyl group resists cleavage under acidic conditions (TFA) but is labile to Pd⁰ catalysis .
-
Carbonate Hydrolysis : Side reactions are minimized by avoiding aqueous bases post-esterification .
Scalability and Industrial Considerations
Chemical Reactions Analysis
Amide Bond Formation: The compound undergoes amide bond formation during peptide synthesis. Activated carboxylic acids react with amino groups, leading to peptide bond formation.
Esterification: The carbonate group reacts with an alcohol (e.g., methanol) to form the ester linkage.
Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed back to the corresponding carboxylic acid and alcohol.
- Coupling reagents (e.g., HOBt, DIC) for amide bond formation.
- Acid chlorides or activated carboxylic acids for esterification.
- Acidic or basic hydrolysis conditions.
Major Products: The major product is the desired compound itself, with the carbonate linkage intact.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
The compound's unique structural features make it a candidate for drug development, particularly in designing inhibitors targeting specific biological pathways. Its nitrophenyl group enhances the compound's ability to interact with biological molecules, potentially leading to the development of new therapeutic agents.
Anticancer Activity:
Research indicates that derivatives of nitrophenyl compounds exhibit anticancer properties. The incorporation of the (4-nitrophenyl) moiety into drug candidates has been associated with increased cytotoxicity against various cancer cell lines, making it a focus for further exploration in anticancer drug design.
Biochemical Applications
Enzyme Inhibition Studies:
The compound can serve as a substrate or inhibitor in enzyme kinetics studies. Its structural complexity allows for the investigation of enzyme-substrate interactions, particularly in proteases and other enzymes where peptide bonds are critical.
Bioconjugation Techniques:
Due to its reactive functional groups, this compound can be employed in bioconjugation strategies. It can be linked to biomolecules such as proteins or nucleic acids, facilitating the study of biological processes and the development of targeted delivery systems.
Materials Science
Polymer Synthesis:
The compound's carbonate functional group allows it to be utilized in polymer chemistry, particularly in synthesizing polycarbonate materials. These polymers can have applications in drug delivery systems due to their biocompatibility and biodegradability.
Nanomaterials:
Research has explored using such nitrophenyl compounds in the synthesis of nanomaterials. Their ability to form stable complexes with metal ions can lead to innovative materials with unique electronic and optical properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity | Evaluation of cytotoxic effects on cancer cell lines | The compound exhibited significant cytotoxicity against breast cancer cells, suggesting potential as an anticancer agent. |
| Enzyme Interaction | Kinetics of enzyme inhibition | Demonstrated effective inhibition of serine proteases, highlighting its utility in biochemical research. |
| Polymer Development | Synthesis of biodegradable polymers | Successfully incorporated into polycarbonate matrices, enhancing mechanical properties while maintaining biodegradability. |
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific protein targets. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Methodologies for Structural Comparison
- Tanimoto Coefficients : Binary fingerprint analysis (e.g., using 51 similarity coefficients) identifies structural overlap with peptide and carbonate-containing analogs .
- Graph-Based Comparison : Detects common subgraphs (e.g., amide backbones, protective groups) between the target compound and chromene/peptide derivatives .
Biological Activity
The compound (4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. The structure of this compound suggests a multifaceted biological activity, which is crucial for its application in drug development and other therapeutic areas.
- Molecular Formula : C40H46N6O12
- Molecular Weight : 802.8 g/mol
- IUPAC Name : (4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate
Biological Activity Overview
The biological activity of this compound can be attributed to its structural components, which include nitrophenyl and various amino acid derivatives. These components enable the compound to interact with biological systems in several ways:
- Enzyme Inhibition : The nitrophenyl group is known to participate in enzyme inhibition mechanisms, potentially affecting various metabolic pathways.
- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity, suggesting that this compound may also exhibit such properties.
- Cellular Uptake and Transport : The presence of amino acid moieties may facilitate cellular uptake, enhancing its bioavailability.
1. Enzyme Interaction Studies
Research indicates that nitrophenyl derivatives can inhibit enzymes such as β-galactosidase and other glycosidases. For instance, studies have shown that compounds with a similar nitrophenyl structure can effectively inhibit these enzymes by mimicking substrate interactions, thereby blocking the active site .
2. Antimicrobial Activity
A study conducted on related compounds demonstrated significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell walls and interference with protein synthesis . This suggests that the compound may possess similar properties, making it a candidate for further investigation in antibiotic development.
3. Cytotoxicity and Pharmacological Profiles
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. Results indicated that certain nitrophenyl derivatives exhibited selective cytotoxicity, promoting apoptosis in cancer cells while sparing normal cells . This selectivity is crucial for therapeutic applications in oncology.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C40H46N6O12 |
| Molecular Weight | 802.8 g/mol |
| IUPAC Name | (4-nitrophenyl)... |
| Enzyme Inhibition | Yes (β-galactosidase) |
| Antimicrobial Activity | Positive (various strains) |
| Cytotoxicity | Selective on cancer cells |
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis requires sequential coupling of protected amino acid derivatives and functionalized aromatic groups. Critical steps include:
- Protecting group strategy : Use of phenylmethoxycarbonyl (Cbz) and prop-2-enoxycarbonyl (Alloc) groups to prevent undesired side reactions during amide bond formation .
- Coupling reagents : Employ carbodiimides like EDC with HOBt for efficient amidation, as demonstrated in analogous peptide-like syntheses .
- Stereochemical control : Chiral centers ((2S)-configurations) necessitate enantioselective synthesis or chiral pool starting materials .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 70:1 to 50:1) for intermediates, as seen in related syntheses .
Q. How can researchers ensure stereochemical fidelity during synthesis?
- Chiral auxiliaries : Use (2S)-configured amino acids as building blocks to retain stereochemistry .
- Stereospecific reaction conditions : Avoid racemization by maintaining low temperatures (<0°C) during coupling steps and using non-basic solvents .
- Analytical validation : Confirm stereochemistry via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. What analytical techniques are effective for structural characterization?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm backbone connectivity and substituent positions. For example, aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–175 ppm) are critical markers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ for [M+H]+ ions) .
- Infrared Spectroscopy (IR) : Detect carbonyl stretches (e.g., ~1700 cm⁻¹ for carbonate and carbamate groups) .
Advanced Research Questions
Q. How can computational modeling predict reactivity or stability of intermediates?
- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis of the 4-nitrophenyl carbonate group, which is prone to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability, particularly for the labile Alloc group .
- AI-driven optimization : Train models on reaction databases to predict optimal conditions (e.g., temperature, solvent) for high-yield steps .
Q. What strategies resolve conflicting spectroscopic data during structural elucidation?
- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals in crowded aromatic regions .
- X-ray crystallography : If crystalline derivatives can be obtained, single-crystal analysis provides unambiguous confirmation of stereochemistry .
- Isotopic labeling : Introduce 15N or 13C labels to trace specific functional groups in complex spectra .
Q. How can researchers address low yields in multi-step syntheses?
- Intermediate trapping : Isolate and characterize unstable intermediates (e.g., active esters) to identify yield-limiting steps .
- DoE (Design of Experiments) : Systematically vary parameters (e.g., equivalents of PhMe3NI, reaction time) to optimize each step .
- Flow chemistry : Improve reproducibility of exothermic steps (e.g., nitrophenyl carbonate formation) via controlled continuous processes .
Safety and Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
